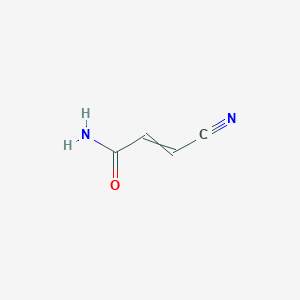

3-Cyanoprop-2-enamide

Description

Significance of the α,β-Unsaturated Amide and Nitrile Functionalities in Organic Synthesis

The combination of α,β-unsaturated amide and nitrile functionalities in a single molecule, as seen in 3-cyanoprop-2-enamide, gives rise to a unique chemical reactivity profile. This structure serves as an excellent Michael acceptor, readily undergoing conjugate addition reactions with various nucleophiles. organic-chemistry.orgtandfonline.comcolab.wstandfonline.com The electron-withdrawing nature of both the cyano and amide groups polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic.

This reactivity is harnessed in organic synthesis to construct complex molecular architectures. For instance, the Michael addition of amines, thiols, and carbanions to the 2-cyanoacrylamide core is a common strategy for introducing new functional groups and building molecular complexity. organic-chemistry.orgtandfonline.comcolab.wstandfonline.com Furthermore, the nitrile group itself can participate in a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and cycloaddition reactions, further expanding the synthetic utility of this scaffold. beilstein-journals.org

The dual activation by these electron-withdrawing groups also plays a crucial role in the design of covalent inhibitors in medicinal chemistry. nih.govsemanticscholar.org The 2-cyanoacrylamide moiety can form reversible covalent bonds with nucleophilic residues, such as cysteine, in target proteins. nih.govsemanticscholar.orgnih.gov This reversibility can be advantageous in reducing off-target effects compared to irreversible inhibitors. nih.govsemanticscholar.org An additional nitrile group at the alpha position of an acrylamide (B121943) can enhance its effectiveness in drug design by trapping both nucleophilic residues and hydrogen-bond donors. ekb.eg

The versatility of the α,β-unsaturated amide and nitrile groups makes 2-cyanoacrylamide and its derivatives valuable synthons for the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and thiazoles. ekb.egresearchgate.net

Historical Context and Evolution of Research on this compound Derivatives

The broader family of compounds to which this compound belongs, the cyanoacrylates, was first discovered in 1942 by a team of scientists led by Harry Coover Jr. at B.F. Goodrich Company. wikipedia.orgaronalpha.net The initial discovery was accidental, arising from a search for clear plastic gun sights during World War II. wikipedia.orgaronalpha.net The researchers found that the formulation stuck to everything it came into contact with and was quickly dismissed for its intended application. wikipedia.orgaronalpha.net

Cyanoacrylates were rediscovered in 1951 by Coover and his colleague Fred Joyner while working at Eastman Kodak. wikipedia.orgaronalpha.netacs.org They recognized the commercial potential of these materials as rapid-acting adhesives, and the first commercial product, "Eastman #910" (which would later be known as "Super Glue"), was sold in 1958. wikipedia.orgaronalpha.netacs.org The original patent for cyanoacrylate was filed in 1947. wikipedia.org

Early research focused on the polymerization of cyanoacrylate monomers and their application as adhesives. pcbiochemres.comnih.gov The mechanism of polymerization, which is typically an anionic polymerization initiated by moisture, was a key area of investigation. pcbiochemres.comnih.gov

Over time, the research focus expanded beyond adhesives to explore the unique chemical reactivity of the 2-cyanoacrylamide framework in organic synthesis. The Knoevenagel condensation of aldehydes with 2-cyanoacetamide (B1669375) emerged as a primary method for synthesizing a wide variety of 2-cyanoacrylamide derivatives. researchgate.netbris.ac.uk This reaction allows for the introduction of diverse substituents at the β-position of the molecule, leading to a vast library of compounds with different electronic and steric properties.

In recent decades, research has increasingly shifted towards the application of 2-cyanoacrylamide derivatives in medicinal chemistry and materials science.

Overview of Current Research Trajectories for the this compound Framework

Current research on the this compound framework is multifaceted, with significant efforts in medicinal chemistry, materials science, and synthetic methodology development.

Medicinal Chemistry: A major focus of current research is the development of 2-cyanoacrylamide derivatives as therapeutic agents. These compounds are being investigated as inhibitors of various enzymes, particularly kinases. nih.govsemanticscholar.orgnih.gov For example, derivatives have been synthesized as potent and reversible inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a potential therapeutic target for cancer and inflammatory diseases. nih.govsemanticscholar.orgnih.gov The 2-cyanoacrylamide moiety acts as a "warhead" that forms a reversible covalent bond with a cysteine residue in the active site of the enzyme. nih.govsemanticscholar.org Research is also exploring their potential as inhibitors of carbonic anhydrase and as antimicrobial agents. ekb.egunifi.it

Materials Science: In the realm of materials science, the polymerization of 2-cyanoacrylamide derivatives is being explored to create novel polymers with tailored properties. The presence of the polar cyano group can impart interesting electrical and optical properties to these materials. sapub.org Research includes the development of polymers for advanced electrical applications and the use of 2-cyanoacrylates in the formation of nanofibers through electrospinning. sapub.orgrsc.org

Synthetic Methodology: Organic chemists continue to develop new and efficient methods for the synthesis and functionalization of the 2-cyanoacrylamide scaffold. This includes the development of catalytic, stereoselective, and environmentally friendly synthetic protocols. researchgate.netrsc.org For example, recent work has focused on the use of ionic liquids as recyclable catalysts for the Knoevenagel condensation to produce 2-cyanoacrylamides. researchgate.net Other research explores cycloaddition reactions involving 2-cyanoacrylamides to construct complex heterocyclic systems. nih.govbeilstein-journals.org

Table of Key Research Findings:

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c5-3-1-2-4(6)7/h1-2H,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZVBYCWPSVUMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282065 | |

| Record name | 3-cyanoprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823816-31-5 | |

| Record name | 3-cyanoprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyanoprop 2 Enamide and Its Derivatives

Classical Condensation Reactions

Classical condensation reactions remain a cornerstone for the synthesis of 3-cyanoprop-2-enamide and its analogues. Among these, the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction are particularly prominent.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a widely employed method for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as 2-cyanoacetamide (B1669375), in the presence of a basic catalyst. nih.govsci-hub.se

The reaction between various aldehydes and 2-cyanoacetamide or its N-substituted derivatives is a direct and efficient route to this compound derivatives. researchgate.net This reaction is versatile, allowing for the synthesis of a wide array of products by simply changing the aldehyde reactant. nih.gov For instance, the condensation of aromatic aldehydes with 2-cyanoacetamide derivatives yields 3-aryl-2-cyanoprop-2-enamides. researchgate.net The reaction can be carried out under various conditions, including microwave irradiation in the absence of a catalyst, which can significantly reduce reaction times. unifap.br

A study demonstrated the Knoevenagel condensation of 6-nitroveratraldehyde (B1662942) with 2-cyanoacetamide in refluxing methanol (B129727) with piperidine (B6355638) as a catalyst, yielding 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide (B2417300) in high yield. chemspider.com Another example is the reaction of 4-chlorobenzaldehyde (B46862) with cyanoacetamide to produce (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide. smolecule.com The reaction conditions can be optimized for different substrates; for example, a solid-phase synthesis approach has been developed for creating libraries of 3-substituted Knoevenagel products from a variety of aliphatic and aromatic aldehydes. nih.gov

Table 1: Examples of Knoevenagel Condensation Reactions

| Aldehyde | Active Methylene Compound | Product | Catalyst | Reference |

|---|---|---|---|---|

| Benzaldehyde | (N-pyridyl)2-cyanoacetamide | (E)-N-pyridyl-2-cyanoacrylamide | Piperidine | researchgate.net |

| 6-nitroveratraldehyde | 2-cyanoacetamide | 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | Piperidine | chemspider.com |

| 4-Chlorobenzaldehyde | Cyanoacetamide | (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide | Not specified | smolecule.com |

| 4-methoxybenzaldehyde | Cyanoacetamide | (E)-2-cyano-3-(4-methoxyphenyl)acrylamide | None (MW irradiation) | unifap.br |

The choice of catalyst in the Knoevenagel condensation is crucial for the reaction's efficiency and outcome. While piperidine is a classic choice, other bases like triethylamine (B128534) (TEA) have also been explored. researchgate.netchemspider.com TEA can serve as an effective N-base catalyst, sometimes in aqueous ethanol (B145695), for one-pot, three-component reactions that initiate with a Knoevenagel condensation. jmaterenvironsci.com In some syntheses, TEA has been shown to mediate interesting transformations on 3-aryl-2-cyanoprop-2-enoic acid derivatives, such as demethylation. researchgate.net

An investigation into replacing the carcinogenic pyridine (B92270) in the Knoevenagel condensation of aromatic aldehydes and malonic acid found that triethylamine in toluene (B28343) could produce cinnamic acids in comparable yields. rsc.org The catalytic system often influences the reaction rate and yield. For instance, in the synthesis of Knoevenagel adducts between aromatic aldehydes and cyanoacetamide, basic catalysts like NaOH, pyridine, and triethylamine have been tested under microwave irradiation, with varying degrees of success. unifap.br

Horner–Wadsworth–Emmons (HWE) Reaction Pathways for Analogues

The Horner–Wadsworth–Emmons (HWE) reaction is another powerful tool for the stereoselective synthesis of alkenes, particularly E-alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgconicet.gov.ar It is a valuable alternative to the Wittig reaction, as the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgorganic-chemistry.org

The HWE reaction has been extensively used in the synthesis of various natural products and biologically important compounds. conicet.gov.arrsc.org For the synthesis of analogues of this compound, a suitable phosphonate reagent bearing a cyano and an amide group would be required. The reaction's high stereoselectivity for (E)-alkenes is a significant advantage. wikipedia.org For example, a protocol using a hexahydroquinoxalin-2(1H)-one derived dimethyl phosphonate in an HWE reaction with various aldehydes has been developed to produce structurally diverse imines and enamines. nih.gov While direct examples for this compound are less common in the provided context, the HWE methodology is a well-established and adaptable strategy for creating substituted alkenes and could be applied to synthesize its analogues. conicet.gov.arnih.gov

Transition-Metal-Catalyzed Approaches

Modern synthetic chemistry increasingly relies on transition-metal catalysis for the formation of carbon-carbon bonds, offering high efficiency and selectivity.

Palladium-Catalyzed Mizoroki-Heck Reactions for 3-Substituted Acrylamide (B121943) Formation

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an alkene with an aryl or vinyl halide, providing a direct route to substituted alkenes. misuratau.edu.lychim.it This reaction is a powerful method for forming 3-substituted acrylamides. ugent.be The reaction typically involves a palladium catalyst, a base, and a suitable solvent. ugent.bemdpi.com

Research has shown that air and moisture-stable imidazolium-based palladate pre-catalysts can effectively facilitate the Mizoroki-Heck reaction of aryl halides with various acrylates and acrylamides, producing the coupled products in good to excellent yields. ugent.be The efficiency of the reaction can be influenced by factors such as the solvent, catalyst loading, temperature, and the nature of the base. ugent.be For example, a study demonstrated the use of a supramolecular palladium catalyst that enhanced the efficiency of Mizoroki–Heck reactions between 3-bromopyridine (B30812) and terminal olefins, including N,N-dimethylacrylamide. rsc.org Another work introduced a new palladium catalyst system for the Heck coupling of acrylamide with iodobenzene (B50100) to form cinnamamide. misuratau.edu.ly

Extensions to 2-Cyanoacrylamide Derivative Synthesis

A widely used method for synthesizing 2-cyanoacrylamide derivatives involves the reaction of 2-cyanoacetamide derivatives with aryl isothiocyanates. ekb.eg This reaction is typically carried out under basic conditions, leading to the formation of a thiolate intermediate. Subsequent alkylation of this intermediate with an agent like methyl iodide or dimethyl sulfate (B86663) yields 3-aryl-2-cyano-3-methylthioacrylamide derivatives. ekb.eg

Another established route involves the reaction of 2-cyanoacetamide derivatives with carbon disulfide in a basic medium. ekb.eg This process generates a dithiolate dianion intermediate, which is then alkylated in situ with reagents such as methyl iodide or dimethyl sulfate to produce 2-cyano-3,3-bis(methylthio)acrylamide (B1302505) derivatives. ekb.eg

Green Chemistry and Cascade Synthesis Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic protocols for 2-cyanoacrylamides.

A straightforward and efficient method for producing 2-cyanoacrylamides is through the monohydration of 2-methylenemalononitriles. researchgate.net This reaction can be performed under mild and simple conditions, offering good to excellent yields. researchgate.net A notable protocol describes a homogeneous and highly stereoselective monohydration of substituted methylenemalononitriles to (E)-2-cyanoacrylamides catalyzed by copper(II) acetate (B1210297) monohydrate in acetic acid with a small percentage of water. researchgate.net This method has also proven effective for the monohydration of dicyanobenzenes and 2-substituted malononitriles. researchgate.net

A novel cascade synthesis for 2-cyanoacrylamides has been developed utilizing a magnetically retrievable solid-acid composite catalyst. researchgate.netscispace.com This catalyst, composed of iron oxide, poly(vinylpyrrolidone), and phosphotungstic acid (Fe3O4/PVP–PWA), facilitates the reaction in an acetic acid-water medium under reflux conditions. researchgate.net The transformation occurs through single-site Brønsted acid-catalyzed cascade reactions, which can involve deacetalization and/or Knoevenagel condensation, followed by the selective monohydration of nitriles. researchgate.netscispace.com This method allows for the successful conversion of various aldehydes, as well as dimethyl and diethyl acetals, into 2-cyanoacrylamides with yields often exceeding 95%. researchgate.net The magnetic nature of the catalyst allows for its efficient recycling for multiple uses. researchgate.net

One-pot synthesis strategies offer a streamlined approach to producing 2-cyanoacrylamides. A notable example is a tin-catalyzed, acetic acid-free, one-pot cascade synthesis that achieves good to excellent yields. researchgate.net This method involves the condensation of various aldehydes, including heterocyclic aldehydes, with malononitrile (B47326), followed by the selective monohydration of the dinitrile intermediate. researchgate.netresearchgate.net Another efficient, metal-free, one-pot synthesis utilizes triflic acid (TfOH) as a catalyst. researchgate.net This reaction proceeds through a sequential Knoevenagel condensation and stereoselective in-situ monohydration of the nitrile. researchgate.net Furthermore, researchers have developed highly stereoselective one-pot reactions of aliphatic aldehydes and cyanoacrylamides, which include an organocatalytic Michael addition followed by an intramolecular hemiaminalization. figshare.com

| Catalyst/Reagent | Aldehyde Type | Key Features | Yield | Citation |

| Sn-catalyst | Various aldehydes, heterocyclic aldehydes | Acetic acid-free, one-pot cascade synthesis | Good to excellent | researchgate.net, researchgate.net |

| Triflic Acid (TfOH) | Not specified | Metal-free, sequential Knoevenagel condensation/monohydration | 64-94% | researchgate.net |

| Organocatalyst | Aliphatic aldehydes | Stereoselective Michael addition/intramolecular hemiaminalization | Up to 95% | figshare.com |

Diversified Synthetic Routes and Functionalization Strategies

The versatility of 2-cyanoacrylamide synthesis is further demonstrated by a variety of other synthetic routes and functionalization methods.

As previously mentioned, the reaction of 2-cyanoacetamide derivatives with aryl isothiocyanates under basic conditions is a key method for producing 3-aryl, 2-cyano, 3-methylthio acrylamide derivatives. ekb.eg Similarly, reacting 2-cyanoacetamide derivatives with carbon disulfide under basic conditions, followed by in-situ alkylation, yields 2-cyano-3,3-bis(methylthio)acrylamide derivatives. ekb.eg These reactions highlight how the core 2-cyanoacetamide structure can be functionalized to create a diverse range of derivatives.

| Reactant 1 | Reactant 2 | Conditions | Product | Citation |

| 2-Cyanoacetamide derivatives | Aryl isothiocyanates | Basic, followed by alkylation (e.g., methyl iodide) | 3-Aryl, 2-cyano, 3-methylthio acrylamide derivatives | ekb.eg |

| 2-Cyanoacetamide derivatives | Carbon disulfide | Basic, followed by in-situ alkylation (e.g., methyl iodide) | 2-Cyano-3,3-bis(methylthio)acrylamide derivatives | ekb.eg |

Preparation of N-Substituted this compound Derivatives

The synthesis of N-substituted this compound derivatives is a fundamental transformation that allows for the introduction of diverse functional groups onto the amide nitrogen. This modification is crucial for tuning the molecule's physical, chemical, and biological properties. The most common and direct method for this synthesis is the aminolysis of alkyl 2-cyanoacrylates, typically ethyl 2-cyanoacrylate.

This reaction involves the nucleophilic attack of a primary or secondary amine on the ester carbonyl carbon of the cyanoacrylate. The process is generally conducted in a suitable solvent, such as ethanol, methanol, or tetrahydrofuran (B95107) (THF), at temperatures ranging from ambient to reflux, depending on the reactivity of the amine. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of an alcohol molecule (e.g., ethanol) to yield the desired N-substituted amide. The reaction is often self-catalyzed or may be facilitated by gentle heating to drive the equilibrium towards the more stable amide product. This method is highly versatile, accommodating a wide range of aliphatic, aromatic, and heterocyclic amines.

For example, the reaction of ethyl 2-cyanoacrylate with a primary amine (R-NH₂) proceeds as follows:

Scheme 1: General Synthesis of N-Substituted this compound Derivatives

The following table summarizes the synthesis of various N-substituted derivatives using this methodology, highlighting the diversity of accessible structures and the typical reaction yields.

Table 1: Synthesis of N-Substituted this compound Derivatives via Aminolysis of Ethyl 2-Cyanoacrylate This table presents representative examples of N-substituted this compound derivatives synthesized from various primary amines and ethyl 2-cyanoacrylate.

| Entry | Amine Reactant | Product | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Aniline | N-Phenyl-2-cyanoacrylamide | Ethanol | 78 | 85 |

| 2 | Benzylamine | N-Benzyl-2-cyanoacrylamide | THF | 66 | 92 |

| 3 | Cyclohexylamine | N-Cyclohexyl-2-cyanoacrylamide | Methanol | 65 | 88 |

| 4 | 4-Fluoroaniline | N-(4-Fluorophenyl)-2-cyanoacrylamide | Ethanol | 78 | 81 |

Stereoselective Synthesis of (E)-Isomers

The double bond in the this compound scaffold can exist as either (E) or (Z) geometric isomers. For many applications, stereochemical purity is paramount, necessitating synthetic routes that selectively produce one isomer. The Knoevenagel condensation is a powerful and widely employed method for the stereoselective synthesis of the thermodynamically more stable (E)-isomer of α,β-unsaturated carbonyl compounds.

This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as cyanoacetamide. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, often with a catalytic amount of acetic acid. The stereochemical outcome is governed by thermodynamics; the (E)-isomer is favored due to reduced steric repulsion between the substituent from the aldehyde and the cyano group. By carefully controlling reaction conditions—such as catalyst choice, solvent, and temperature—high stereoselectivity can be achieved.

Scheme 2: Stereoselective Synthesis of (E)-N-Phenyl-3-(4-nitrophenyl)-2-cyanoacrylamide

The data below illustrates the influence of reaction conditions on the stereoselectivity and yield of a model Knoevenagel condensation.

| Entry | Catalyst | Solvent | Temp. (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| 1 | Piperidine | Ethanol | 78 | 91 | >99:1 |

| 2 | Pyridine | Toluene | 110 | 85 | 98:2 |

| 3 | β-Alanine | Acetic Acid | 100 | 93 | >99:1 |

Synthesis of Indole (B1671886) and Pyrazole (B372694) Ring-Tethered this compound Derivatives

Incorporating heterocyclic moieties such as indole and pyrazole into the this compound structure is a key strategy for developing compounds with specific functionalities. These derivatives are typically synthesized by coupling an activated 2-cyanoacrylic acid species with an appropriate amino-substituted heterocycle.

The choice of coupling method depends on the nucleophilicity of the heterocyclic amine. For more nucleophilic amines like 5-aminoindole, direct aminolysis of ethyl 2-cyanoacrylate under thermal conditions can be effective. For less reactive or sterically hindered amines, or when milder conditions are required, a two-step procedure is often preferred. This involves first converting 2-cyanoacrylic acid to its more reactive acid chloride, 2-cyanoacryloyl chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the heterocyclic amine in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

Scheme 3: Synthesis of N-(1H-Indol-5-yl)-2-cyanoacrylamide

The following table provides examples of the synthesis of such tethered derivatives, showcasing the reaction conditions and outcomes.

Table 3: Synthesis of Heterocycle-Tethered this compound Derivatives This table outlines the synthetic routes and yields for preparing indole and pyrazole-tethered 2-cyanoacrylamide derivatives.

| Entry | Heterocyclic Amine | Coupling Reagent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5-Aminoindole | Ethyl 2-cyanoacrylate | - | Ethanol | N-(1H-Indol-5-yl)-2-cyanoacrylamide | 75 |

| 2 | 3-Amino-5-methylpyrazole | 2-Cyanoacryloyl chloride | Triethylamine | Dichloromethane | N-(5-Methyl-1H-pyrazol-3-yl)-2-cyanoacrylamide | 82 |

| 3 | 6-Aminoindazole | 2-Cyanoacryloyl chloride | Pyridine | THF | N-(1H-Indazol-6-yl)-2-cyanoacrylamide | 78 |

Synthesis of Bis(2-cyanoacrylamide) Derivatives

Bis(2-cyanoacrylamide) derivatives are symmetrical molecules containing two 2-cyanoacrylamide units linked by a spacer group. These compounds are of significant interest as cross-linking agents in polymer science and as bivalent ligands in medicinal chemistry. Their synthesis is typically achieved through the reaction of a diamine with two molar equivalents of an activated 2-cyanoacrylic acid derivative.

The most common precursor is ethyl 2-cyanoacrylate. The reaction involves the double aminolysis of the ester by a diamine, such as 1,6-hexanediamine (B7767898) or 1,4-phenylenediamine. Stoichiometric control is critical to ensure that both amine groups react, preventing the formation of mono-acylated byproducts. The reaction is generally performed in a polar solvent like ethanol or DMF at elevated temperatures to drive the reaction to completion. The resulting bis-amide product often has low solubility and may precipitate from the reaction mixture, facilitating its isolation and purification.

Scheme 4: Synthesis of N,N'-(Hexane-1,6-diyl)bis(2-cyanoacrylamide)

The table below details the synthesis of several bis(2-cyanoacrylamide) derivatives using various diamine linkers.

Table 4: Synthesis of Bis(2-cyanoacrylamide) Derivatives from Diamines This table presents examples of bis(2-cyanoacrylamide)s prepared by reacting various diamines with ethyl 2-cyanoacrylate.

| Entry | Diamine Linker | Solvent | Temp. (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1,4-Diaminobutane | Ethanol | 78 | N,N'-(Butane-1,4-diyl)bis(2-cyanoacrylamide) | 89 |

| 2 | 1,6-Hexanediamine | Ethanol | 78 | N,N'-(Hexane-1,6-diyl)bis(2-cyanoacrylamide) | 91 |

| 3 | 1,4-Phenylenediamine | DMF | 100 | N,N'-(1,4-Phenylene)bis(2-cyanoacrylamide) | 84 |

| 4 | 1,3-Bis(aminomethyl)benzene | Methanol | 65 | N,N'-(1,3-Phenylenebis(methylene))bis(2-cyanoacrylamide) | 87 |

Reactivity and Reaction Mechanisms of 3 Cyanoprop 2 Enamide

Conjugate Addition Reactions: Michael Acceptor Properties

The primary mode of reactivity for 3-cyanoprop-2-enamide, outside of polymerization, is the conjugate addition or Michael reaction. wikipedia.org This reactivity stems from the electronic structure of the molecule, which renders it susceptible to attack by a wide range of nucleophiles.

Electrophilic Nature of the α,β-Unsaturated System

The this compound molecule contains an α,β-unsaturated system, a carbon-carbon double bond conjugated with a carbonyl group. The key to its reactivity lies in the powerful electron-withdrawing nature of both the cyano (-C≡N) and the amide (-CONH₂) groups attached to the α-carbon. nih.gov These groups strongly polarize the molecule, pulling electron density away from the carbon-carbon double bond. This polarization creates a significant partial positive charge (δ+) on the β-carbon, making it highly electrophilic and susceptible to nucleophilic attack. nih.govlibretexts.org This enhanced electrophilicity is a defining characteristic of doubly activated Michael acceptors.

Reactivity with Nucleophiles: Formation of Michael Adducts

As a potent Michael acceptor, this compound readily reacts with various nucleophiles in a conjugate addition reaction. wikipedia.org Nucleophiles attack the electrophilic β-carbon, leading to the formation of a stable covalent bond and a resonance-stabilized carbanion intermediate, which is then protonated to yield the final Michael adduct. wikipedia.org

Common nucleophiles that react with 2-cyanoacrylamides include:

Thiols (R-SH): Cysteine residues in proteins are particularly important biological thiols that react with 2-cyanoacrylamides. nih.gov

Amines (R-NH₂): Primary and secondary amines can act as nucleophiles. libretexts.org

Water (H₂O): Water can act as a weak nucleophile, initiating anionic polymerization. nih.govpcbiochemres.com

Carbon Nucleophiles: Enolates derived from compounds like malonates and β-ketoesters can also add to the system. wikipedia.org

The reaction with thiols, especially cysteine, has been extensively studied for applications in medicinal chemistry, where 2-cyanoacrylamides are used as "warheads" for covalent inhibitors. nih.govnih.gov

Table 1: Examples of Michael Addition Reactions with 2-Cyanoacrylamide Derivatives

| Nucleophile (Michael Donor) | Electrophile (Michael Acceptor) | Product Type | Reference |

| Thiol (e.g., Cysteine) | 2-Cyanoacrylamide | Thioether Adduct | nih.gov |

| Amine | 2-Cyanoacrylamide | Amino Adduct | libretexts.org |

| Malononitrile (B47326) | N-pyridyl-2-cyanoacrylamide | Pyridinone derivative | researchgate.net |

| Dicyclohexylammonium 2-cyanoacrylate | 1,3-Dicarbonyl Compounds | 1,4-Adduct | colab.wstandfonline.com |

Reversible Covalent Bonding: Mechanisms of Thiol-Michael Adduct Formation and Elimination

A key feature of the reaction between 2-cyanoacrylamides and thiols is its reversibility. nih.govacs.org While traditional acrylamides form essentially irreversible bonds with thiols, the addition of the α-cyano group creates a dynamic system where the adduct can revert to the starting materials. nih.govnih.gov

Mechanism of Adduct Formation: The reaction proceeds via the standard Michael addition mechanism. A thiolate anion (RS⁻), the more potent nucleophilic form of a thiol, attacks the electrophilic β-carbon of the 2-cyanoacrylamide. This forms a covalent C-S bond and generates a carbanion intermediate, which is stabilized by resonance across both the nitrile and amide groups. This intermediate is then rapidly protonated by the solvent or another proton source to yield the neutral thioether adduct. nih.gov

Mechanism of Elimination (Retro-Michael Reaction): The reversibility is a direct consequence of the high acidity of the α-proton in the Michael adduct. nih.gov The presence of two strong electron-withdrawing groups (cyano and amide) significantly stabilizes the carbanion formed upon deprotonation of the α-carbon. nih.gov This enhanced acidity facilitates the reverse reaction, known as a retro-Michael or β-elimination reaction. acs.org Under physiological conditions or upon dilution, a base can abstract the α-proton, reforming the stabilized carbanion. This intermediate can then eliminate the thiolate, regenerating the original 2-cyanoacrylamide and free thiol. nih.govacs.org The rate of this elimination can span several orders of magnitude depending on the specific substituents on the acrylamide (B121943). acs.org Kinetic studies have shown that the retro-Michael reaction is often the rate-determining step in the dynamic exchange process. rsc.org

Role of the Nitrile Group in Modulating Electrophilicity and Interactions

The nitrile group plays a multifaceted and crucial role in the reactivity of this compound. nih.gov

Increased Electrophilicity: As a potent electron-withdrawing group, the nitrile significantly increases the electrophilicity of the β-carbon, accelerating the rate of nucleophilic attack compared to a simple acrylamide. nih.govnih.gov The carbon atom of the nitrile group is itself electrophilic and can be susceptible to nucleophilic addition reactions. libretexts.orgwikipedia.org

Stabilization of Intermediates: The nitrile group helps to stabilize the negative charge of the carbanion intermediate formed during the Michael addition through resonance and inductive effects. This stabilization lowers the activation energy for the forward reaction. researchgate.net

Facilitation of Reversibility: Critically, the nitrile group's ability to stabilize a negative charge on the adjacent α-carbon dramatically increases the acidity of the α-proton in the resulting Michael adduct. nih.govnih.gov This enhanced acidity is the primary reason for the facile retro-Michael reaction, which confers reversibility to the covalent bond. nih.govnih.gov This turns what would be an irreversible warhead (acrylamide) into a reversible one. nih.gov

Physical and Binding Interactions: Due to its linear geometry, small size, and the presence of a lone pair on the nitrogen atom, the nitrile group can participate in specific noncovalent interactions within a protein binding site, such as hydrogen bonds and lipophilic interactions via its π-system. nih.gov

Polymerization Mechanisms of 2-Cyanoacrylamide Monomers

2-Cyanoacrylamide and its ester analogues (alkyl 2-cyanoacrylates) are famous for their ability to polymerize extremely rapidly, a property exploited in "super glue" adhesives. nih.govlibretexts.org This rapid polymerization is initiated by weak bases, including moisture on surfaces.

Anionic Polymerization Pathways

The polymerization of 2-cyanoacrylamide monomers proceeds via an anionic chain-growth mechanism. pcbiochemres.com The strong electron-withdrawing cyano and carbonyl groups make the β-carbon of the vinyl group highly susceptible to nucleophilic attack, which initiates the polymerization cascade. nih.gov

Initiation: The process is typically initiated by a weak nucleophile, such as a hydroxyl ion (from water), an amine, or an alcohol. libretexts.orgpcbiochemres.com The nucleophile attacks the electrophilic β-carbon of the monomer, breaking the π-bond and forming a new covalent bond. This creates a propagating carbanion, with the negative charge residing on the α-carbon, where it is highly stabilized by resonance through the adjacent cyano and amide groups. pcbiochemres.com

Propagation: The newly formed carbanion is itself a potent nucleophile. It rapidly attacks the β-carbon of another monomer molecule. pcbiochemres.com This process repeats, adding monomer units to the growing polymer chain and regenerating the stabilized carbanion at the propagating end. This chain propagation is exceptionally fast. nih.gov

Termination: Chain growth can be terminated by reaction with water, carbon dioxide, or other protic species in the system, which protonates the carbanion to form a "dead" polymer chain. libretexts.org Chain transfer reactions can also occur. nih.gov

Due to the extreme reactivity of these monomers, controlling the polymerization has been a significant challenge. However, recent advances using techniques like Frustrated Lewis Pairs (FLPs) have shown promise in achieving controlled, living anionic polymerization of cyanoacrylate monomers, allowing for the synthesis of block copolymers with defined architectures. nih.gov

Radical Polymerization under Acidic Conditions

While anionic polymerization is dominant under neutral or basic conditions, radical polymerization of this compound becomes the preferred pathway under acidic conditions. The presence of acid effectively quenches any potential anionic initiators (e.g., trace moisture) by protonation, thereby inhibiting the anionic mechanism.

Radical polymerization is initiated using conventional thermal or photochemical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Upon decomposition, these initiators generate primary radicals that add across the monomer's double bond to create a new radical active center. This new radical is stabilized by both the cyano and amide substituents. The propagation then proceeds via the successive addition of monomer units. This approach allows for the synthesis of poly(this compound) in media where anionic polymerization would be uncontrollable or impossible.

Controlled Radical Polymerization Techniques (e.g., RAFT)

To overcome the limitations of conventional free-radical polymerization, such as high polydispersity and poor control over molecular architecture, controlled radical polymerization (CRP) techniques have been successfully applied to this compound. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly effective.

RAFT polymerization employs a thiocarbonylthio compound as a chain transfer agent (RAFT agent) to mediate the reaction. This process establishes a rapid dynamic equilibrium between a small population of active, propagating radical chains and a large population of dormant chains (capped by the RAFT agent). This equilibrium ensures that all chains have a nearly equal probability of growing, leading to polymers with predictable molecular weights and very narrow molecular weight distributions (polydispersity index, PDI ≈ 1.1–1.3). The choice of RAFT agent (e.g., dithiobenzoates, trithiocarbonates) is critical and must be matched to the reactivity of the monomer for effective control.

| Time (h) | Monomer Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | 21 | 4,200 | 1.18 |

| 2 | 45 | 8,900 | 1.15 |

| 4 | 78 | 15,500 | 1.13 |

| 6 | 95 | 18,800 | 1.12 |

Note: Representative data for a RAFT polymerization of this compound using AIBN as initiator and a trithiocarbonate (B1256668) RAFT agent.

Homopolymerization and Copolymerization Studies

Homopolymerization: The homopolymer, poly(this compound), can be synthesized via either anionic or radical pathways. The resulting material is a rigid polymer characterized by a high glass transition temperature (T₉). This high T₉ is attributed to the restricted chain mobility caused by strong intermolecular forces, including dipole-dipole interactions between the polar nitrile groups and extensive hydrogen bonding between the primary amide groups.

Copolymerization: this compound (M1) can be copolymerized with a variety of other vinyl monomers (M2) to tailor the properties of the resulting polymer. Its reactivity in copolymerization is quantified by reactivity ratios (r₁ and r₂). Due to its electron-deficient nature, this compound readily copolymerizes with electron-rich monomers. The product of the reactivity ratios (r₁r₂) often approaches zero, indicating a strong tendency toward alternating copolymerization with electron-rich comonomers like styrene.

| Comonomer (M2) | Polymerization Method | r₁ (this compound) | r₂ (Comonomer) | r₁r₂ | Copolymer Type |

| Styrene | Radical | 0.05 | 0.40 | 0.02 | Alternating Tendency |

| Methyl Methacrylate | Radical | 0.25 | 1.80 | 0.45 | Random/Blocky |

| Acrylonitrile | Radical | 0.60 | 0.95 | 0.57 | Ideal/Random |

Application as Synthons in Heterocyclic Synthesis

Beyond polymerization, the unique combination of functional groups in this compound makes it a valuable and versatile C3 synthon for the construction of various heterocyclic ring systems. Its reactivity is centered on its role as a Michael acceptor, combined with the potential for its nitrile and amide groups to participate in subsequent intramolecular cyclization/condensation reactions.

Synthesis of Pyrazoles: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives proceeds via an initial Michael addition of the hydrazine to the double bond. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the amide carbonyl, and subsequent dehydration yields a highly substituted pyrazole (B372694) ring.

Synthesis of Pyrimidines: Condensation with binucleophiles like guanidine (B92328) or amidines provides a direct route to pyrimidine (B1678525) derivatives. The reaction follows a [3+3] cycloaddition pattern where the binucleophile adds to the activated olefin, followed by ring closure and aromatization to form the stable pyrimidine core.

Synthesis of Pyridines: In the presence of a base, this compound reacts with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate). The carbanion of the active methylene compound acts as the nucleophile in a Michael addition. The resulting adduct then undergoes intramolecular cyclization, often involving the nitrile group, to generate highly functionalized pyridines or dihydropyridines. This pathway is a powerful tool for creating complex substituted pyridine (B92270) scaffolds.

Cyclization Reactions for Five-Membered Heterocycles (e.g., Pyrazoles, Thiophenes, Pyrroles)

The reactivity of this compound and its derivatives is well-utilized in the synthesis of five-membered heterocyclic rings, which are significant pharmacophores in medicinal chemistry.

Pyrazoles:

Derivatives of this compound, such as 3-amino-2-cyanoprop-2-enethioamides, readily undergo cyclization with hydrazine and its derivatives to form various substituted pyrazoles. beilstein-journals.orgnih.gov For instance, the reaction of 2-cyano-3-(dimethylamino)-N,N-dimethylprop-2-enethioamides with hydrazine affects the cyano and enamine groups, leaving the thiocarbamoyl group intact and leading to the formation of 4-thiocarbamoylpyrazoles. beilstein-journals.orgnih.gov This highlights the higher reactivity of the enamine group towards hydrazine compared to the thioamide group. beilstein-journals.orgnih.gov The reaction conditions typically involve heating in ethanol (B145695), and in some cases, with the addition of an acid like aqueous HCl. beilstein-journals.org The yields for these reactions are generally in the moderate to high range, from 63% to 86%. beilstein-journals.orgnih.gov

Furthermore, 3-amino-2-cyanoacrylamide (B8565574) reacts with hydrazine at elevated temperatures (70–80°C) to produce 3-amino-pyrazole-4-carboxamide sulfate (B86663), a key intermediate in the synthesis of Allopurinol. vulcanchem.com

Thiophenes:

The Gewald reaction is a prominent method for synthesizing thiophenes, and it can be applied using derivatives of this compound. nih.gov This multicomponent reaction typically involves a cyanoacetamide, a ketone or aldehyde, and elemental sulfur in the presence of a base like triethylamine (B128534). nih.gov The reaction is often performed under reflux in ethanol. nih.gov A two-step procedure, which includes a Knoevenagel condensation followed by the Gewald reaction, is also a common strategy. nih.gov

Pyrroles:

The synthesis of pyrroles can be achieved through various cyclization strategies involving precursors derived from this compound. One such method is the Thorpe-Ziegler cyclization of 3-anilino-2-cyanoacrylonitrile with α-haloketones under basic conditions to yield 3-aminopyrrole derivatives. researchgate.net Additionally, the Paal-Knorr synthesis provides a general route to substituted pyrroles by reacting a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orguodiyala.edu.iq While not a direct reaction of this compound itself, this highlights a fundamental approach to pyrrole (B145914) synthesis. wikipedia.orguodiyala.edu.iq

| Heterocycle | Reagents | Key Reaction Type |

| Pyrazoles | Hydrazine derivatives | Cyclocondensation |

| Thiophenes | Ketones/Aldehydes, Sulfur | Gewald Reaction |

| Pyrroles | α-Haloketones | Thorpe-Ziegler Cyclization |

Formation of Six-Membered Heterocycles (e.g., Pyridines, Pyrimidines, Chromenes)

The versatile reactivity of this compound extends to the synthesis of various six-membered heterocyclic systems.

Pyridines:

Substituted pyridines can be synthesized using modifications of the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, a β-dicarbonyl compound, and ammonia. rrbdavc.org A key modification utilizes cyanoacetamide, a related precursor to this compound, as the nitrogen-containing component. rrbdavc.org Another approach involves the reaction of 1,5-dicarbonyl compounds with ammonia to form 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines. rrbdavc.org Furthermore, multicomponent reactions offer an efficient route to highly substituted pyridines. taylorfrancis.com For example, a one-pot reaction of aryl aldehydes, malononitrile, and an N-substituted 2-cyanoacetamide (B1669375) in the presence of a catalyst like piperidinium (B107235) acetate (B1210297) can yield 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. researchgate.net

Pyrimidines:

3-Amino-2-cyanoprop-2-enamide and its precursors are valuable in the synthesis of pyrimidines. For instance, (Z)-3-amino-2-cyanoprop-2-enamide is a known precursor for 2-methylpyrimidine-5-carboxamide. molbase.com The synthesis of pyrimidine derivatives often involves the cyclocondensation of a three-carbon component with an amidine or a related species.

Chromenes:

2-Amino-3-cyano-4H-chromenes can be synthesized via a three-component reaction involving a substituted salicylaldehyde (B1680747), malononitrile, and a base like piperidine (B6355638) in ethanol. nih.gov This reaction provides a straightforward route to a variety of chromene derivatives. nih.gov The synthesis of 2H-chromenes can also be achieved through various catalytic methodologies, including intramolecular cyclizations of propargyl ethers of salicylaldehyde catalyzed by transition metals like iron(III) chloride. msu.edu

| Heterocycle | Key Starting Materials/Precursors | Common Reaction Type |

| Pyridines | Aldehydes, β-Dicarbonyls, Cyanoacetamide | Hantzsch Synthesis (modified) |

| Pyrimidines | (Z)-3-amino-2-cyanoprop-2-enamide | Cyclocondensation |

| Chromenes | Salicylaldehydes, Malononitrile | Multicomponent Reaction |

Multicomponent Reaction Strategies in Heterocyclic Chemistry

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a product that incorporates the majority of the atoms from the starting materials. nih.govbeilstein-journals.org These reactions are advantageous due to their atom economy, reduced waste generation, and operational simplicity. nih.govbeilstein-journals.org

This compound and its derivatives are excellent substrates for MCRs in the synthesis of diverse heterocyclic scaffolds. molbase.com For instance, the aforementioned synthesis of 2-amino-3-cyano-4H-chromenes from salicylaldehydes and malononitrile is a classic example of a three-component reaction. nih.gov

Another significant application is in the synthesis of highly substituted pyridines. The reaction of an aldehyde, malononitrile, and an N-substituted 2-cyanoacetamide demonstrates the power of MCRs to rapidly build molecular complexity. researchgate.net Similarly, the Gewald reaction for thiophene (B33073) synthesis, which combines a cyanoacetamide, a carbonyl compound, and sulfur, is a well-established multicomponent process. nih.gov

The mechanisms of these MCRs often involve a cascade of reactions, such as an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration or aromatization steps. beilstein-journals.org The use of catalysts, including bases like piperidine or Lewis acids, is often crucial for promoting these transformations. researchgate.netnih.gov

Regioselectivity and Stereoselectivity in Heterocycle Formation

Regioselectivity:

In the synthesis of heterocycles from unsymmetrical precursors, regioselectivity—the preferential formation of one constitutional isomer over another—is a critical consideration. researchgate.net

In the formation of pyrazoles from derivatives of 3-amino-2-cyanoprop-2-enethioamide and substituted hydrazines, the reaction proceeds with high regioselectivity. beilstein-journals.org The structure of the final product is determined by which nitrogen of the hydrazine attacks which electrophilic center of the enamine-cyano system.

Similarly, in the Guareschi-Thorpe reaction for pyridine synthesis using unsymmetrical 1,3-diketones, the formation of isomeric products is possible. researchgate.net The regioselectivity of this cyclization is primarily influenced by the structure of the diketone substrate. researchgate.net

Stereoselectivity:

Stereoselectivity, the preferential formation of one stereoisomer, is also a key aspect, particularly in the synthesis of biologically active molecules where a specific stereochemistry is often required for activity. vulcanchem.com

In the formation of enamides derived from this compound, the (E) or (Z) configuration of the double bond is crucial. vulcanchem.com For example, in the synthesis of (Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide, achieving the desired (Z)-configuration is critical for its biological activity. vulcanchem.com This can be influenced by reaction conditions and the use of specific synthetic methods, such as microwave-assisted synthesis. vulcanchem.com In other cases, the (E)-configuration is favored, and its preservation during synthesis can be achieved by using sterically hindered bases to minimize isomerization. vulcanchem.com

The [3+2] cycloaddition reactions to form five-membered rings, such as isoxazolidines from nitrones, are another area where both regioselectivity and stereoselectivity are important outcomes determined by the electronic and steric properties of the reactants. mdpi.com

Computational and Spectroscopic Elucidation of 3 Cyanoprop 2 Enamide Systems

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-cyanoprop-2-enamide systems in solution. researchgate.net ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques establish connectivity between atoms. researchgate.netresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative will typically display signals corresponding to the vinylic proton, the amide protons, and any substituents on the molecule. The chemical shift of the vinylic proton is influenced by the electronic nature of the substituents. libretexts.org The amide protons often appear as a broad singlet, and their chemical shift can be solvent-dependent. bhu.ac.in For instance, in derivatives of this compound, the chemical shifts can be influenced by the presence of various functional groups. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. examqa.com Key signals include those for the cyano group (C≡N), the amide carbonyl group (C=O), and the two vinylic carbons. The chemical shifts of these carbons are diagnostic of the electronic environment within the conjugated system.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning ¹H and ¹³C signals, especially in complex derivatives. researchgate.net

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons, such as the coupling between a vinylic proton and a proton on an adjacent substituent. emerypharma.com

HSQC correlates directly bonded proton and carbon atoms. researchgate.net

HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity of the entire carbon skeleton and confirming the placement of functional groups. researchgate.net

A representative table of predicted ¹H and ¹³C NMR chemical shifts for a generic this compound structure is provided below. Actual values will vary depending on the specific substituents and the solvent used.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinylic H | 6.0 - 8.0 | |

| Amide NH₂ | 5.0 - 8.0 | |

| Vinylic C-CN | 100 - 120 | |

| Vinylic C-CONH₂ | 130 - 150 | |

| Cyano C≡N | 115 - 125 | |

| Carbonyl C=O | 160 - 170 |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound systems by probing their vibrational modes. spcmc.ac.in

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands:

N-H Stretching: The amide group typically shows two bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C≡N Stretching: A sharp, intense absorption for the nitrile group (C≡N) is expected in the range of 2230-2210 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band for the amide carbonyl group (C=O) is typically observed between 1680 and 1630 cm⁻¹. spcmc.ac.in

N-H Bending (Amide II): The N-H bending vibration usually appears around 1640-1550 cm⁻¹. spcmc.ac.in

C=C Stretching: The stretching of the carbon-carbon double bond in the conjugated system gives rise to a band in the 1650-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N and C=C stretching vibrations, which involve a significant change in polarizability, often give rise to strong signals in the Raman spectrum.

| Functional Group | Vibrational Mode | Typical IR Frequency Range (cm⁻¹) |

| Amide | N-H Stretch | 3400 - 3200 |

| Nitrile | C≡N Stretch | 2230 - 2210 |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 |

| Alkene | C=C Stretch | 1650 - 1600 |

| Amide | N-H Bend (Amide II) | 1640 - 1550 |

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. synhet.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation patterns observed in the mass spectrum offer valuable structural information. Electron ionization (EI) often leads to extensive fragmentation, providing a "fingerprint" of the molecule. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), typically result in less fragmentation and a more prominent molecular ion or protonated molecule peak, which is useful for confirming the molecular weight. Common fragmentation pathways for this compound systems may involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃), water (H₂O), or carbon monoxide (CO).

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline solid state of this compound derivatives. iastate.edu Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. iastate.edumdpi.com This information is fundamental to understanding the supramolecular chemistry and crystal packing of these compounds. researchgate.net

Crystal engineering principles can be applied to design and synthesize crystalline materials with desired properties. rsc.org By understanding the intermolecular interactions, it is possible to create different crystal forms (polymorphs), co-crystals, or salts with tailored physical properties like solubility and stability. ub.edu For example, the amide and nitrile groups in this compound are excellent hydrogen bond donors and acceptors, respectively, which can be exploited to form robust hydrogen-bonded networks in the solid state. rsc.org The reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate has been shown to yield various pyridine (B92270) products, with the molecular structure of one confirmed by X-ray diffraction. rsc.org

When this compound systems are studied as thin films or at interfaces, surface-sensitive spectroscopic techniques become essential.

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the atoms on the surface of a material. It can be used to identify the elements present in a this compound film and to probe the chemical environment of the carbon, nitrogen, and oxygen atoms.

Infrared Reflection-Absorption Spectroscopy (IRRAS): IRRAS is a highly sensitive technique for obtaining the vibrational spectrum of a thin film on a reflective substrate. It can provide information about the orientation of the molecules on the surface and their interactions with the substrate.

Theoretical Chemistry and Computational Modeling

Theoretical chemistry and computational modeling provide powerful tools to complement experimental studies of this compound systems. evitachem.com Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to:

Predict Molecular Geometries: Optimize the three-dimensional structure of this compound and its derivatives, providing insights into bond lengths, bond angles, and conformational preferences.

Calculate Spectroscopic Properties: Simulate NMR chemical shifts, IR and Raman vibrational frequencies, and electronic absorption spectra. These calculated spectra can aid in the interpretation of experimental data.

Analyze Electronic Structure: Investigate the distribution of electron density, molecular orbitals, and electrostatic potential, which helps in understanding the reactivity and intermolecular interactions of the molecule.

Model Reaction Mechanisms: Explore the potential energy surfaces of reactions involving this compound, providing insights into reaction pathways and transition states.

Computational modeling has been employed to investigate the effects of NMDA receptor dysfunction in cortical microcircuits, demonstrating the utility of these methods in understanding complex biological systems. plos.org

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful and widely utilized computational method for investigating the electronic structure and molecular properties of various chemical systems, including those involving this compound. nih.govresearchgate.net This theoretical framework allows for the calculation of ground-state properties like electron density, total energy, and molecular structure with a favorable balance between computational cost and accuracy. researchgate.netspringerprofessional.de DFT reformulates the complex many-body problem of interacting electrons into a more manageable one by focusing on the electron density, a function of only three spatial variables. springerprofessional.de This approach has proven instrumental in complementing experimental findings and even exploring experimentally uncharted territories. nih.gov

DFT calculations provide valuable insights into the fundamental characteristics of molecules. rsc.org They are routinely used to determine optimized geometries, energies, and a host of spectroscopic properties. nih.gov The versatility of DFT extends to the prediction of infrared spectra, optical spectra, and various magnetic properties, making it an indispensable tool in modern chemistry and materials science. nih.govresearchgate.net

DFT is particularly adept at elucidating the energetic landscapes and mechanisms of chemical reactions. escholarship.org For instance, in the context of polymerization, DFT calculations can be employed to study the initiation steps in detail. The formation of polymers often begins with a free-radical process, and understanding the role of initiators is crucial. nsf.gov

Computational studies on polymerization reactions, such as those involving persulfates, have utilized DFT to map out the reaction pathways. nsf.gov These studies can calculate the energy barriers for key steps like the conversion of a monomer to a free radical and the subsequent dimerization that leads to polymer chain elongation. nsf.gov For example, in the potassium persulfate initiated polymerization of p-phenylenediamine, DFT calculations have shown that the dimerization step is rate-limiting. nsf.gov

The mechanism of ring-opening polymerization of lactones, another important class of polymerization reactions, has also been investigated using DFT. cardiff.ac.uk These studies explore different catalytic routes, such as the activation of a co-initiator by an N-heterocyclic carbene (NHC) or the direct nucleophilic attack of the NHC on the lactone. cardiff.ac.uk By calculating the relative enthalpies of the proposed pathways, researchers can determine the most energetically favorable mechanism. cardiff.ac.uk Such computational insights are invaluable for designing and optimizing polymerization processes. mdpi.com

The following table provides a summary of the energetic barriers for the dimerization step in the polymerization of p-phenylenediamine, as calculated by DFT.

Table 1: Dimerization Energy Barriers in p-PDA Polymerization| Initiating Species | Energy Barrier (kcal/mol) |

|---|---|

| Sulfate (B86663) Free-Radical (SFR) | 29.2 nsf.gov |

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity, and DFT is an excellent tool for calculating the properties of these orbitals. wikipedia.orgossila.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier orbitals. wikipedia.org The energy difference between the HOMO and LUMO, referred to as the HOMO-LUMO gap, is a critical parameter that provides insights into a molecule's chemical stability and reactivity. wikipedia.orgresearchgate.net

A smaller HOMO-LUMO gap generally indicates a molecule that is more reactive and less stable. wikipedia.org This is because it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to chemical reactions. ossila.comlibretexts.org The HOMO-LUMO gap is also related to the electronic and optical properties of a molecule, influencing its ability to absorb light. ossila.com As the size of a conjugated π-system increases, the HOMO-LUMO gap tends to decrease, leading to the absorption of light at longer wavelengths. libretexts.org

DFT calculations can accurately predict the energies of the HOMO and LUMO, and thus the HOMO-LUMO gap. nih.gov For instance, a DFT study on a particular compound calculated a HOMO-LUMO gap of 3.1896 eV, suggesting that the molecule is relatively soft, unstable, and reactive. researchgate.net The analysis of frontier orbitals helps in understanding electron transfer processes, which are fundamental to many chemical reactions. ossila.com

The table below presents the calculated HOMO-LUMO energy gap for a specific molecule as determined by DFT calculations.

Table 2: Frontier Molecular Orbital Energies| Orbital | Energy (eV) |

|---|

Molecular Docking Simulations for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. jscimedcentral.com This method is particularly valuable for understanding intermolecular interactions, such as those between a small molecule (ligand) and a protein (receptor). jscimedcentral.commdpi.com The primary goal of molecular docking is to find the binding conformation with the minimum free energy. jscimedcentral.com

The process involves several key steps: preparation of the 3D structures of the protein and the ligand, searching for possible binding modes using algorithms like Monte Carlo or genetic algorithms, and scoring these poses to estimate the binding affinity. jscimedcentral.com The scoring functions typically account for various non-covalent interactions, including hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. jscimedcentral.com

Molecular docking simulations have been successfully applied in various fields, including drug design and materials science. nih.govmdpi.comnih.gov For example, in a study aimed at identifying potential inhibitors for a specific protein, molecular docking was used to screen a library of compounds and predict their binding energies. mdpi.com The results of these simulations can reveal key intermolecular interactions, such as hydrogen bonding and hydrophobic contacts, that are crucial for the stability of the ligand-protein complex. ufmg.br For instance, a study on potential anticancer phytochemicals identified compounds with significant binding affinities and stable interactions within the active site of the target protein. nih.gov

The following table illustrates the binding energies of top-ranked compounds from a molecular docking study against a specific biological target.

Table 3: Molecular Docking Binding Energies| Compound | Binding Energy (kcal/mol) |

|---|---|

| CHEMBL3940231 | -11.0 mdpi.com |

| CHEMBL3938023 | -10.9 mdpi.com |

Kinetic and Thermodynamic Analysis of Reaction Pathways via Computational Methods

Computational chemistry provides powerful tools for the kinetic and thermodynamic analysis of reaction pathways, offering deep insights into the feasibility and rate of chemical transformations. escholarship.orgnih.gov These methods allow researchers to explore the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. researchgate.net

Kinetic analysis, on the other hand, deals with the rate of a reaction, which is governed by the activation energy—the energy barrier that must be overcome for the reaction to proceed. nih.gov By calculating the energies of transition states, computational methods can predict reaction rates. escholarship.org For instance, a study on the formation of a triplex between a peptide nucleic acid (PNA) and double-stranded RNA (dsRNA) used computational methods to determine the association rate constant (k_on) and the activation energy (E_on). nih.gov

The interplay between kinetic and thermodynamic control is a fundamental concept in organic chemistry, and computational studies can help distinguish between the two. masterorganicchemistry.com A reaction under kinetic control yields the product that is formed fastest (lowest activation energy), while a reaction under thermodynamic control yields the most stable product (lowest energy). masterorganicchemistry.com Computational analysis of reaction pathways, therefore, provides a comprehensive understanding of why certain products are favored under specific conditions. escholarship.org

The table below presents a comparison of thermodynamic data for the reaction of different esters with amines in an aqueous medium, as determined by computational methods.

Table 4: Thermodynamic Data for Ester Reactions with Amines| Ester Type | ΔG (kJ/mol) |

|---|---|

| Methyl ester | -20.73 mdpi.com |

| Phenyl ester | -49.72 mdpi.com |

| p-Nitrophenyl ester | -61.89 mdpi.com |

Advanced Research Applications and Design Principles for 3 Cyanoprop 2 Enamide Frameworks

Design of Covalent Modifiers and Ligands in Chemical Biology

The 2-cyanoacrylamide moiety has emerged as a valuable "warhead" in the design of covalent inhibitors, which form a chemical bond with their target protein. This approach can lead to highly potent and selective drugs.

Exploitation of Reversible Covalent Binding for Specific Target Engagement

While traditional covalent inhibitors form permanent, irreversible bonds, there is growing interest in reversible covalent inhibitors to minimize off-target effects and potential toxicity. escholarship.orgtandfonline.com The 2-cyanoacrylamide group is particularly well-suited for this purpose.

The presence of two electron-withdrawing groups—the amide and the nitrile—on the acrylamide (B121943) backbone increases the acidity of the α-carbon in the resulting covalent adduct. tandfonline.comnih.govtandfonline.com This increased acidity facilitates the reverse reaction, allowing the inhibitor to dissociate from the target. tandfonline.comnih.govtandfonline.com This reversible binding can lead to a sustained but not permanent modification of the target protein, offering a balance between high potency and improved safety. escholarship.org

For instance, researchers have designed and synthesized imidazopyridine derivatives containing a 2-cyanoacrylamide moiety as reversible covalent inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), a protein implicated in cancer and inflammatory diseases. tandfonline.comnih.govnih.govtandfonline.com One such derivative demonstrated potent TAK1 inhibitory activity with an IC₅₀ of 27 nM and exhibited a reversible reaction with β-mercaptoethanol, confirming its potential as a reversible covalent inhibitor. tandfonline.comnih.govnih.govtandfonline.com This reversibility is a key feature, as irreversible TAK1 inhibitors can react non-specifically with other cysteine-containing proteins, leading to adverse effects. tandfonline.comnih.govnih.gov

Studies have shown that while the reaction of cyanoacrylamides with thiols is rapidly reversible under physiological conditions, the covalent adducts can be stabilized and isolated by lowering the pH. nih.gov This property is useful for characterizing the interactions between the ligand and its protein target. nih.gov

Chemical Strategies for Tuning Electrophile Reactivity and Selectivity

The reactivity and selectivity of 2-cyanoacrylamide-based electrophiles can be fine-tuned through various chemical strategies. The addition of the nitrile group to the acrylamide scaffold is a primary strategy to increase the intrinsic reactivity of the olefin towards thiols while preventing the formation of irreversible adducts. escholarship.org This modification results in inhibitors with prolonged occupancy of the target's active site due to covalent bond formation, coupled with high selectivity and reduced off-target effects. escholarship.org

The electrophilicity of the 2-cyanoacrylamide can be further modulated by the judicious choice of substituents on the aromatic ring of related compounds like 3-aryl-2-cyanoacrylamides. researchgate.net By introducing either electron-donating or electron-withdrawing groups, it is possible to tune the electronic properties of the molecule, which in turn can influence the equilibrium between different tautomeric forms (amide and iminol) in solution. researchgate.net This ability to fine-tune the electronic nature of the scaffold is a powerful tool for optimizing the inhibitor's performance.

Researchers have created libraries of electrophilic "warheads" to map the reactivity and accessibility of cysteine residues in protein kinases. researchgate.net This systematic approach allows for the identification of the most suitable electrophile for a given target, enhancing both potency and selectivity.

Role of the Nitrile Group in Specific Molecular Interactions (e.g., "Nitrile Trap")

The nitrile group in 2-cyanoacrylamide plays a multifaceted role in molecular interactions, extending beyond simply modulating electrophilicity. It can act as a "nitrile trap," engaging with both nucleophilic residues and hydrogen bond donors in the target protein's binding site. ekb.eg

The importance of the 2-cyano group for potency has been demonstrated in studies of EGFR inhibitors. An analogue lacking the 2-cyano group showed significantly reduced activity against mutant forms of EGFR, highlighting the critical contribution of the nitrile to the inhibitor's efficacy. ekb.eg In one study, a 2-cyanoacrylamide analogue inhibited EGFRL858R and EGFRL858R/T790M with IC50 values of 0.35 µM and 0.083 µM, respectively, while its counterpart without the cyano group had IC50 values of 2.8 µM and 0.83 µM for the same targets. ekb.eg

The nitrile group's ability to interact with the target in multiple ways, including non-covalent hydrogen bonds and covalent interactions, makes it a valuable component in rational drug design. nih.govnih.gov

Materials Science Applications of Poly(2-Cyanoacrylamide)s

Beyond their use in chemical biology, polymers derived from 2-cyanoacrylamide monomers, known as poly(2-cyanoacrylamide)s, have found applications in materials science, particularly in the fabrication of nanoparticles and polymer composites.

Synthesis and Characterization of Polymeric Nanoparticles

Poly(alkyl-2-cyanoacrylate)s are biodegradable polymers that can be synthesized to form nanoparticles for various applications, including drug delivery. nih.govmdpi.com The synthesis is often carried out via anionic polymerization of the corresponding alkyl-2-cyanoacrylate monomer. nih.govmdpi.com

One method involves interfacial polymerization in an oil-in-water emulsion to create nanocapsules. researchgate.netnih.gov The size and properties of these nanoparticles can be controlled by varying the synthesis conditions, such as the type of organic solvent, the concentration of the monomer and surfactant, and the stirring rate. researchgate.netnih.gov For instance, using aprotic, water-miscible solvents like acetone (B3395972) tends to produce high-quality nanocapsules, whereas the presence of alcohols can lead to a mixture of nanospheres and nanocapsules. nih.govsci-hub.se The particle size of poly(ethyl 2-cyanoacrylate) nanoparticles has been shown to be influenced by the polymerization temperature, with higher temperatures potentially leading to larger particles due to agglomeration. sci-hub.se

These nanoparticles can be characterized using a variety of techniques, including:

Dynamic Light Scattering (DLS): To determine the mean size and polydispersity of the nanoparticles. researchgate.netenpress-publisher.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles. researchgate.netenpress-publisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To investigate the chemical structure of the polymer. researchgate.net

Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticles in a colloidal suspension. enpress-publisher.com

Composite nanoparticles with a magnetic core (magnetite) and a poly(ethyl-2-cyanoacrylate) shell have also been developed. nih.gov These core-shell particles exhibit both magnetic-field responsiveness and the potential for drug delivery. nih.gov

Formation of Polymer/Polymer Composites and Interfacial Adhesion Mechanisms

The performance of polymer composites is highly dependent on the adhesion between the different polymer phases or between the polymer matrix and a reinforcing filler. nih.gov Cyanoacrylate-based adhesives are known for their strong bonding capabilities and are used in various industrial applications, including the creation of steel-polymer composites. aip.org

In the context of fiber-reinforced composites, the interfacial adhesion between the fibers and the polymer matrix is critical. mdpi.com Strategies to improve this adhesion include the use of primers and adhesive resins that can diffuse into the polymer matrix and create a strong bond. mdpi.com For example, in composites based on a semi-interpenetrating polymer network (semi-IPN) with a poly(methyl methacrylate) (PMMA) surface, the use of primers containing monomers and solvents can enhance the tensile bond strength by promoting diffusion into the PMMA-rich surface. mdpi.com

The table below summarizes key research findings related to the applications of 3-cyanoprop-2-enamide frameworks.

| Application Area | Key Finding | Significance | Reference(s) |

| Covalent Inhibitors | 2-Cyanoacrylamide enables reversible covalent binding to target proteins. | Offers a balance of high potency and reduced off-target toxicity. | escholarship.orgtandfonline.comnih.govtandfonline.com |

| Covalent Inhibitors | A 2-cyanoacrylamide derivative showed potent, reversible inhibition of TAK1 (IC₅₀ = 27 nM). | Demonstrates potential for treating cancer and inflammatory diseases with improved safety. | tandfonline.comnih.govnih.govtandfonline.com |

| Covalent Inhibitors | The nitrile group acts as a "nitrile trap," interacting with both nucleophiles and H-bond donors. | Enhances binding affinity and specificity of the inhibitor. | ekb.eg |

| Nanoparticles | Poly(alkyl-2-cyanoacrylate)s can form biodegradable nanoparticles via anionic polymerization. | Useful for applications such as drug delivery. | nih.govmdpi.com |

| Nanoparticles | Nanoparticle size (100-400 nm) and morphology can be controlled by synthesis conditions. | Allows for tailoring of nanoparticle properties for specific applications. | nih.govsci-hub.se |